4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0778927
InChI: InChI=1S/C11H14N2O3S/c14-8-4-3-7-12-11-9-5-1-2-6-10(9)17(15,16)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13)
SMILES: C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCO
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.31 g/mol

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol

CAS No.:

Cat. No.: VC0778927

Molecular Formula: C11H14N2O3S

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol -

Specification

Molecular Formula C11H14N2O3S
Molecular Weight 254.31 g/mol
IUPAC Name 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol
Standard InChI InChI=1S/C11H14N2O3S/c14-8-4-3-7-12-11-9-5-1-2-6-10(9)17(15,16)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13)
Standard InChI Key GFRLOVHISTUQIF-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCO
SMILES C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCO
Canonical SMILES C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator